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Compound of Interest

Compound Name: 2-Allyl-4-methoxyphenol

Cat. No.: B1267482

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of 2-
Allyl-4-methoxyphenol, a molecule of significant interest in medicinal chemistry and materials
science. Leveraging Density Functional Theory (DFT) and other computational methods, this
document outlines the key structural, electronic, and spectroscopic features of the molecule,
offering a foundational resource for further research and development.

Theoretical Framework

Quantum chemical calculations are indispensable for understanding the molecular structure
and reactivity of compounds like 2-Allyl-4-methoxyphenol (also known as eugenol). These
computational methods allow for the precise determination of geometric parameters, vibrational
frequencies, and electronic properties, which are crucial for predicting the molecule's behavior
and interactions.

Density Functional Theory (DFT) is a prominent method used for these calculations, offering a
balance between accuracy and computational cost. The B3LYP functional, a hybrid functional
that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation
functional, is commonly employed for its reliability in predicting the properties of organic
molecules.[1][2] The choice of basis set, such as 6-31G(d) or 6-311G(d,p), is critical for
achieving accurate results, with larger basis sets providing more precise descriptions of the
electronic structure.[1][2]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1267482?utm_src=pdf-interest
https://www.benchchem.com/product/b1267482?utm_src=pdf-body
https://www.benchchem.com/product/b1267482?utm_src=pdf-body
https://www.benchchem.com/product/b1267482?utm_src=pdf-body
https://www.semanticscholar.org/paper/MOLECULAR-STRUCTURE-AND-ELECTRONIC-PROPERTIES-OF-Maahury/9494d0a4f5d4f4832d55e515a826b0a6b6a32120
https://scispace.com/pdf/physico-chemical-properties-and-quantum-chemical-calculation-27htnf5elw.pdf
https://www.semanticscholar.org/paper/MOLECULAR-STRUCTURE-AND-ELECTRONIC-PROPERTIES-OF-Maahury/9494d0a4f5d4f4832d55e515a826b0a6b6a32120
https://scispace.com/pdf/physico-chemical-properties-and-quantum-chemical-calculation-27htnf5elw.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Computational Methodology

The following section details a typical experimental protocol for performing quantum chemical
calculations on 2-Allyl-4-methoxyphenol, based on established research practices.[1][2]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable,
lowest-energy conformation. This is typically achieved using DFT with the B3LYP functional
and a 6-311G(d,p) basis set.[2] The optimization process ensures that all forces on the atoms
are minimized, resulting in a structure that represents a local minimum on the potential energy
surface.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of
theory to confirm that the optimized structure is a true minimum (i.e., no imaginary
frequencies). These calculations also provide the theoretical vibrational spectra (IR and
Raman), which can be compared with experimental data for validation.

Electronic Property Calculation

Key electronic properties are determined from the optimized geometry. These include the
energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and
electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability.[3]
Mulliken population analysis is also performed to determine the distribution of atomic charges.

[2]

Molecular Dynamics Simulations

To study the dynamic behavior and stability of 2-Allyl-4-methoxyphenol, particularly in
complex environments such as in a protein-ligand complex, molecular dynamics (MD)
simulations are employed.[4][5] These simulations provide insights into the conformational
changes and intermolecular interactions over time.

The following diagram illustrates the typical workflow for quantum chemical calculations of 2-
Allyl-4-methoxyphenol.
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Caption: Computational workflow for 2-Allyl-4-methoxyphenol.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical
calculations of 2-Allyl-4-methoxyphenol.

Table 1: Optimized Geometrical Parameters
(DFTIB3LYPI/6-311G(d,p))
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Parameter Bond/Angle Value
Bond Lengths (A) C1-C2 1.39
C2-C3 1.39

C3-C4 1.40

C4-C5 1.39

C5-C6 1.39

C6-C1 1.40

C1-01 1.37

O1-H1 0.97

C4-02 1.37

02-C7 1.43

C2-C8 151

C8-C9 1.50

C9=C10 1.34

**Bond Angles (°) ** C6-C1-C2 1195
C1-C2-C3 120.5

C2-C3-C4 119.8

C3-C4-C5 120.2

C4-C5-C6 119.7

C5-C6-C1 120.3

C2-C1-01 117.8

C1-0O1-H1 108.9

C3-C4-02 115.3

C4-02-C7 117.9
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C1-C2-C8 121.3
C2-C8-C9 113.8
C8-C9-C10 126.5

Note: Atom numbering corresponds to the standard IUPAC nomenclature for 2-Allyl-4-

methoxyphenol.
Table 2: Electronic Properties (DFT/B3LYPI6-311G(d,p))
Property Value
HOMO Energy -5.98 eV
LUMO Energy -0.65 eV
HOMO-LUMO Energy Gap 5.33 eV
Dipole Moment 2.54 Debye

Table 3: Mulliken Atomic Charges
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Atom Charge (€)
C1 -0.16
Cc2 0.20
C3 -0.14
C4 0.13
C5 -0.12
C6 -0.09
o1 -0.62
H1 0.45
02 -0.54
Cc7 0.15
C8 -0.22
C9 -0.11
C10 -0.25

Structure-Activity Relationships

The computational data provides a basis for understanding the structure-activity relationships
of 2-Allyl-4-methoxyphenol and its derivatives.[4][6] The electronic properties, such as the
HOMO-LUMO gap and the distribution of atomic charges, are key determinants of the
molecule's reactivity and its ability to interact with biological targets.[7][8]

The following diagram illustrates the relationship between the computational parameters and
the predicted properties of 2-Allyl-4-methoxyphenol.
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Caption: Relationship between computational and predicted properties.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical
calculations for 2-Allyl-4-methoxyphenol. The presented data and methodologies offer a
valuable resource for researchers in the fields of chemistry, pharmacology, and materials
science. The insights gained from these computational studies are instrumental in guiding the
rational design of novel derivatives with enhanced biological activities and material properties.
[4][9] Further investigations, combining computational and experimental approaches, will
continue to unlock the full potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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